alpha-Pyrrolidinononanophenone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13415-58-2 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylnonan-1-one |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3 |
InChI Key |
RYJXAZXFWIWTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Characterization Methodologies for Research
Methodologies for alpha-Pyrrolidinononanophenone and Analog Synthesis
The synthesis of α-pyrrolidinophenone derivatives, including α-Pyrrolidinononanophenone, typically involves a multi-step process. A common synthetic pathway begins with a suitable precursor ketone or nitrile. dea.govresearchgate.net For α-Pyrrolidinononanophenone, the synthesis could start from nonanophenone.
A general synthetic route involves the following key steps:
α-Bromination of the Ketone: The synthesis often starts with the bromination of the corresponding ketone at the alpha position (the carbon atom adjacent to the carbonyl group). For instance, to synthesize α-pyrrolidinopentiophenone (α-PVP), valerophenone (B195941) is brominated to form α-bromovalerophenone. dea.govresearchgate.net Similarly, for α-Pyrrolidinononanophenone, nonanophenone would be the starting ketone.
Reaction with Pyrrolidine (B122466): The resulting α-bromo ketone is then reacted with pyrrolidine. dea.govresearchgate.net The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromine atom to form the desired α-pyrrolidinophenone compound. dea.govresearchgate.net
Salt Formation: For stability and ease of handling, the final product is often converted into a hydrochloride (HCl) salt. dea.govresearchgate.net
An alternative approach can start from a nitrile. For example, the synthesis of α-PVP has been reported starting from valeronitrile, which is treated with a Grignard reagent like phenylmagnesium bromide, followed by an acidic workup to produce the ketone intermediate. researchgate.net This ketone can then proceed through the bromination and substitution steps described above. This general strategy is adaptable for creating various analogs by modifying the length of the alkyl chain of the initial ketone or nitrile. ub.edu
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation in Research
The unambiguous identification of α-Pyrrolidinononanophenone and its analogs requires a combination of powerful analytical techniques. Mass spectrometry, nuclear magnetic resonance spectroscopy, chromatography, and infrared spectroscopy are essential tools for forensic and research laboratories. dea.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the analysis of synthetic cathinones due to its high sensitivity and selectivity. floridaforensicscience.commdpi.comnih.gov Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are frequently employed. floridaforensicscience.comnih.govjfda-online.com
LC-MS methods are often preferred over Gas Chromatography-Mass Spectrometry (GC-MS) for many synthetic cathinones because they avoid the high temperatures of the GC injector that can cause thermal degradation of the analytes. floridaforensicscience.com The coupling of LC with a mass spectrometer allows for the separation of complex mixtures and the accurate identification of individual components. nih.gov
In the mass spectrum of α-pyrrolidinophenone derivatives, a characteristic fragmentation pattern is observed. For α-pyrrolidinopentiophenone (α-PVP), electron ionization (EI) mass spectrometry shows a prominent base peak at a mass-to-charge ratio (m/z) of 126. dea.gov This ion corresponds to the formation of the stable pyrrolidinyl-ethenyl-iminium ion resulting from the cleavage of the bond between the α- and β-carbons of the alkyl chain. This fragmentation is a hallmark of the α-pyrrolidinophenone structure. nih.gov For α-Pyrrolidinononanophenone, the same characteristic base peak at m/z 126 would be expected, confirming the presence of the pyrrolidinyl moiety attached to the α-carbon.
LC-MS/MS analysis is performed in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity and sensitivity. nih.govnih.gov For structural confirmation, high-resolution mass spectrometry (HRMS) techniques like LC-QTOF-MS are invaluable, providing highly accurate mass measurements of both the parent ion and its fragments, which aids in determining the elemental composition. floridaforensicscience.comnih.gov
Table 1: Expected Mass Spectrometry Data for α-Pyrrolidinononanophenone
| Technique | Ionization Mode | Expected Key Fragment (m/z) | Description |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 126 | Base peak resulting from cleavage, characteristic of the pyrrolidinyl moiety. dea.gov |
| LC-MS/MS | Electrospray (ESI+) | [M+H]⁺ → 126 | Transition from the protonated molecular ion to the characteristic fragment. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govpsu.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the structure of compounds like α-Pyrrolidinononanophenone. dea.gov
Analysis of the closely related analog, α-PVP, reveals key spectral features that can be extrapolated to α-Pyrrolidinononanophenone. dea.govresearchgate.net
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.5-8.0 ppm. dea.gov The protons of the pyrrolidine ring would appear as multiplets in the aliphatic region. A key signal is the methine proton at the α-carbon (adjacent to both the carbonyl and the nitrogen), which is significantly influenced by its chemical environment. dea.gov The long heptyl side chain of α-Pyrrolidinononanophenone would produce overlapping signals in the upfield region of the spectrum, culminating in a triplet for the terminal methyl group around 0.9 ppm.
¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbon (around 197 ppm), the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and the nonanoyl chain. dea.govpsu.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. psu.edu
2D NMR: Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the exact arrangement of atoms within the molecule. dea.gov
The chemical shifts, particularly for the protons near the nitrogen atom, are sensitive to whether the compound is in its free base form or its HCl salt form. dea.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of α-Pyrrolidinononanophenone
| Feature | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Phenyl Protons (ortho, meta, para) | 7.5 - 8.0 | 128 - 134 | Characteristic pattern for a monosubstituted benzene (B151609) ring. dea.gov |
| Carbonyl Carbon | N/A | ~197 | Typical chemical shift for a ketone carbonyl. dea.gov |
| α-Methine Proton/Carbon | ~5.3 (HCl salt) | ~63 (HCl salt) | The chemical shift is highly dependent on protonation state. dea.gov |
| Pyrrolidine Protons/Carbons | 2.0 - 3.8 | 23 - 54 | Multiple signals due to the different chemical environments of the methylene (B1212753) groups. dea.gov |
Chromatographic techniques are fundamental for separating α-Pyrrolidinononanophenone from synthesis byproducts, other substances in a mixture, or biological matrices. nih.govnih.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. researchgate.net
Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is a common technique for the analysis of many novel psychoactive substances. chemrxiv.orgresearchgate.netekb.eg For α-pyrrolidinophenone derivatives, a non-polar capillary column, such as one coated with dimethylpolysiloxane, is often used. dea.gov The oven temperature is programmed to ramp up to allow for the separation of compounds based on their boiling points and interactions with the stationary phase. dea.gov While effective, the high temperatures can sometimes lead to the degradation of thermally labile compounds. floridaforensicscience.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of synthetic cathinones. researchgate.netuniroma1.it Reversed-phase chromatography using a C18 column is a common approach. nih.gov This allows for the separation of positional isomers and analogs. nih.gov HPLC can be coupled with various detectors, with UV detection and mass spectrometry being the most common for this class of compounds. mdpi.com Chiral HPLC methods, using chiral stationary phases (CSPs), have also been developed to separate the enantiomers of cathinone (B1664624) derivatives, which is crucial as enantiomers can have different biological activities. mdpi.comnih.govsemanticscholar.orgresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of α-Pyrrolidinononanophenone is expected to show several characteristic absorption bands. Based on the spectrum of its analog α-PVP, the key features would be: dea.govresearchgate.net
A strong, sharp absorption band around 1680-1690 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone. dea.govresearchgate.net
Multiple bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the aliphatic parts of the molecule (the pyrrolidine ring and the long alkyl chain). dea.govresearchgate.net
If analyzed as the hydrochloride salt, a broad band would be expected in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch of a tertiary amine salt. dea.govresearchgate.net
Bands corresponding to the aromatic C=C stretching and C-H bending of the phenyl group would also be present.
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | α-PNP |
| alpha-Pyrrolidinopentiophenone | α-PVP |
| Valerophenone | |
| Nonanophenone | |
| alpha-Bromovalerophenone | |
| Pyrrolidine | |
| Phenylmagnesium bromide |
Structure Activity Relationship Sar Studies of Alpha Pyrrolidinononanophenone Derivatives
Influence of alpha-Alkyl Chain Length on Biological Activity and Cellular Responses
The length of the alkyl chain at the alpha-carbon (the carbon atom adjacent to the carbonyl group) is a critical determinant of the pharmacological and toxicological properties of α-pyrrolidinophenone derivatives. acs.orgacs.org Research demonstrates that modifying this chain length significantly alters a compound's potency at monoamine transporters and its cytotoxic effects.
Generally, elongating the α-alkyl side chain from a methyl to a propyl group correlates with increased inhibitory potency at the dopamine (B1211576) transporter (DAT). acs.org For instance, within the pyrovalerone series, α-PVP (propyl chain) is a more potent DAT inhibitor than α-PPP (methyl chain). nih.gov This trend, however, does not continue indefinitely; a further increase in chain length from butyl to pentyl can lead to a decrease in DAT inhibition, suggesting an optimal length for this activity. acs.org This relationship often translates to an inverted U-shaped curve for psychostimulant effects. acs.org
From a pharmacokinetic perspective, a longer α-alkyl chain generally increases lipophilicity. nih.gov This can lead to higher plasma concentrations and a longer biological half-life. For example, when comparing methylone, butylone, and pentylone (B609909) (which differ in α-alkyl chain length), pentylone, with the longest chain, displays the highest maximum plasma concentration (Cmax) and area under the curve (AUC). nih.gov
However, increased alkyl chain length is also consistently linked to greater cytotoxicity. acs.orgresearchgate.net In a direct comparison of α-Pyrrolidinononanophenone (α-PNP, a nine-carbon chain) and α-pyrrolidinodecanophenone (α-PDP, a ten-carbon chain), α-PDP exhibited more potent cytotoxic effects. nih.gov This suggests that the increased lipophilicity associated with longer chains may enhance cellular penetration, contributing to toxicity. acs.org
| Compound | α-Alkyl Chain Length | Effect on DAT/NET Inhibition | Effect on Cytotoxicity |
|---|---|---|---|
| α-PPP | Methyl (1 Carbon) | Base-level potency. nih.gov | Lower cytotoxicity compared to longer chains. researchgate.net |
| α-PVP | Propyl (3 Carbons) | Increased potency compared to α-PPP. nih.gov | Increased cytotoxicity. acs.org |
| α-PHP | Butyl (4 Carbons) | Potency begins to plateau or decrease compared to propyl. acs.orgresearchgate.net | Further increased cytotoxicity. acs.org |
| α-PNP | Heptyl (7 Carbons) | Data specific to DAT/NET inhibition is less common. | Base-level cytotoxicity for comparison. nih.gov |
| α-PDP | Octyl (8 Carbons) | Data specific to DAT/NET inhibition is less common. | Higher cytotoxicity than α-PNP. nih.gov |
Impact of Aromatic Ring Substitutions on Cellular Responses and Potency
Modifications to the aromatic (phenyl) ring of the cathinone (B1664624) scaffold profoundly affect the potency and selectivity of these compounds for different monoamine transporters. acs.org The type, position, and steric bulk of the substituent can shift the compound's primary mechanism of action. acs.orgnih.gov
For α-PNP derivatives, halogenation at the 4'-position (para-position) of the phenyl ring has been shown to systematically increase cytotoxicity. A study analyzing a series of 4'-halogenated α-PNP derivatives found a clear trend in cytotoxic intensity: 4'-iodo-α-PNP > 4'-bromo-α-PNP > 4'-chloro-α-PNP > 4'-fluoro-α-PNP. nih.gov This suggests that both the electronegativity and the size of the halogen atom contribute to the toxicological impact. The most potent of these, 4'-iodo-α-PNP, was found to induce apoptosis in human brain microvascular endothelial cells, a process linked to the enhanced production of mitochondrial reactive oxygen species (ROS). nih.gov
Beyond halogens, other substitutions also modulate activity. The addition of a 3,4-methylenedioxy group to the phenyl ring, as seen in compounds like MDPV, tends to increase a compound's potency at the serotonin (B10506) transporter (SERT) relative to its unsubstituted counterpart. acs.orgnih.gov Similarly, a 4-methyl (para-methyl) group can also increase potency for SERT inhibition. acs.org Conversely, substituting with a para-trifluoromethyl (p-CF3) group can enhance selectivity towards SERT while reducing potency at DAT. acs.org This reduction in DAT potency has been attributed to the high steric hindrance of the p-CF3 group. acs.org
| Substitution on Phenyl Ring | Effect on Potency / Selectivity | Effect on Cellular Response |
|---|---|---|
| 4'-Fluoro (e.g., 4'-fluoro-α-PNP) | Increased DAT/SERT selectivity can be observed. researchgate.net | Increases cytotoxicity compared to unsubstituted α-PNP. nih.gov |
| 4'-Chloro (e.g., 4'-chloro-α-PNP) | Potency varies; often studied for toxicological impact. | More cytotoxic than 4'-fluoro-α-PNP. nih.gov |
| 4'-Bromo (e.g., 4'-bromo-α-PNP) | Potency varies; often studied for toxicological impact. | More cytotoxic than 4'-chloro-α-PNP. nih.gov |
| 4'-Iodo (e.g., 4'-iodo-α-PNP) | Potency varies; often studied for toxicological impact. | Most cytotoxic among the tested 4'-halogenated derivatives. nih.gov |
| 3,4-Methylenedioxy (e.g., MDPV) | Increases SERT inhibition potency. acs.orgnih.gov | Cytotoxicity is well-documented and often involves apoptosis. nih.gov |
| 4-Methyl (e.g., Mephedrone) | Increases SERT inhibition potency. acs.org | Associated with neurotoxic effects. |
| 4-Trifluoromethyl (p-CF3) | Enhances SERT selectivity but decreases DAT potency. acs.org | Cellular effects are linked to altered transporter interaction. |
Structural Modifications of the Pyrrolidine (B122466) Moiety and Their Pharmacological Implications
The pyrrolidine ring is a defining feature of pyrovalerone-type cathinones and is essential to their potent activity as monoamine reuptake inhibitors. researchgate.netresearchgate.net Altering or replacing this nitrogen-containing heterocyclic ring has significant pharmacological consequences.
Studies have shown that the integrity of the pyrrolidine ring is critical for the high DAT and norepinephrine (B1679862) transporter (NET) inhibition potency characteristic of this class. researchgate.netfrontiersin.org Compounds that lack this ring but maintain other structural similarities, such as N-ethyl-hexedrone (NEH), still act as DAT/NET inhibitors but may exhibit different potency and selectivity profiles. researchgate.netnih.gov
The nature of the amine itself is also a key factor in the compound's toxicological profile. Research has indicated that replacing the pyrrolidine ring (a tertiary amine) with a secondary amine moiety can lead to an increase in cytotoxicity. acs.org Conversely, other modifications involving a tertiary amine can result in decreased cytotoxicity, highlighting the complex role of the N-terminus structure in cellular interactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) Approaches in Cathinone Research
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. nih.gov In cathinone research, QSAR is a valuable tool for predicting the pharmacological effects and potential risks of newly emerging synthetic derivatives. acs.orgscielo.br
QSAR studies aim to identify the specific physicochemical properties of a molecule that govern its actions. nih.gov For cathinone derivatives, QSAR analyses have demonstrated that the steric bulk or "size" of substituents is a major determinant of their activity. For instance, the potency of DAT reuptake inhibition by α-pyrrolidinophenones has been significantly correlated with both the volume and the lipophilicity of the α-alkyl side chain. nih.gov
Similarly, QSAR models have been applied to understand selectivity between DAT and SERT. For a series of methcathinone (B1676376) analogs, the volume of the substituent at the 4-position of the phenyl ring was identified as a key factor determining whether the compound would favor interaction with DAT or SERT. nih.gov These models can help forecast the abuse potential of new substances, as high DAT selectivity over SERT is often associated with greater reinforcing effects. nih.govnih.gov By building these predictive models, researchers can anticipate the properties of novel cathinones before they are widely encountered. scielo.brmdpi.com
Molecular Mechanisms of Action and Cellular Pathophysiology
Effects on Monoamine Transporter Systems
Dopamine (B1211576) Transporter (DAT) Interactions and Selectivity
Research consistently demonstrates that α-pyrrolidinophenones, including α-PNP, are potent inhibitors of the human dopamine transporter (DAT). researchgate.netdntb.gov.ua Studies have shown that increasing the length of the α-carbon chain in α-pyrrolidinophenones enhances their affinity and potency at DAT. researchgate.net α-PNP and its derivatives exhibit a high selectivity for DAT over the serotonin (B10506) transporter (SERT). nih.govmdpi.com This pronounced selectivity for DAT is a key characteristic of many pyrovalerone cathinones and is associated with their potent psychostimulant effects. nih.govmdpi.com For instance, some halogenated α-PVP derivatives, which are structurally related to α-PNP, show higher DAT/SERT inhibition and affinity ratios than cocaine, suggesting a significant potential for abuse. mdpi.com The interaction with DAT is as a reuptake inhibitor, meaning it blocks the transporter without inducing reverse transport of dopamine. researchgate.net
| Compound/Analog | DAT Interaction | Selectivity |
| α-Pyrrolidinophenones | Potent inhibitors. researchgate.netdntb.gov.ua | High selectivity for DAT over SERT. nih.govmdpi.com |
| Halogenated α-PVP derivatives | Higher affinity for DAT than cocaine. mdpi.com | Higher DAT/SERT ratios than cocaine. mdpi.com |
Norepinephrine (B1679862) Transporter (NET) Interactions
α-Pyrrolidinophenones are also potent inhibitors of the norepinephrine transporter (NET). researchgate.netdntb.gov.ua Similar to their interaction with DAT, increasing the alkyl chain length enhances their inhibitory potency at NET. researchgate.net Generally, these compounds exhibit a higher affinity for DAT and NET compared to SERT. researchgate.net While most α-pyrrolidinophenones act as pure reuptake inhibitors, some shorter-chain derivatives like α-PPP have been found to be partial releasing agents at NET. nih.gov However, longer-chain compounds like α-PVP, which is structurally closer to α-PNP, act as pure inhibitors. nih.gov
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
A significant aspect of the cellular pathophysiology of α-PNP involves the induction of oxidative stress. nih.gov Exposure of human neuronal cells to α-PNP leads to a marked increase in the production of reactive oxygen species (ROS). nih.gov This overproduction of ROS is a critical event that triggers a cascade of downstream cellular damage. nih.govresearchgate.net
Specifically, treatment with α-PNP has been shown to facilitate the formation of superoxide (B77818) anions and other ROS like hydrogen peroxide and hydroxyl radicals. nih.govnih.gov This increase in ROS can overwhelm the cell's antioxidant defense systems. nih.gov Studies have demonstrated that α-PNP treatment decreases the cellular levels of total and reduced glutathione (B108866), a key antioxidant molecule. nih.gov It also reduces the expression of γ-glutamylcysteine synthetase mRNA and the activity of glutathione reductase, further impairing the cell's ability to counteract oxidative stress. nih.gov The generation of the cytotoxic aldehyde 4-hydroxy-2-nonenal, a product of lipid peroxidation, is also promoted by α-PNP treatment, indicating widespread oxidative damage. nih.govresearchgate.net
Apoptotic Pathways and Cellular Death Mechanisms
The excessive production of ROS induced by α-PNP is a primary trigger for the activation of apoptotic pathways, leading to programmed cell death. nih.govnih.gov The apoptotic events are particularly evident in neuronal and vascular cells, suggesting a targeted cytotoxicity for these systems. nih.gov
The process is characterized by classic apoptotic hallmarks, including the activation of caspase-3 and caspase-9, externalization of phosphatidylserine, and DNA fragmentation. nih.govresearchgate.net Importantly, these apoptotic events can be mitigated by pretreatment with antioxidants, confirming the central role of ROS in initiating cell death. nih.govresearchgate.net The apoptotic cascade involves an elevation of the Bax/Bcl-2 ratio, which is a key indicator of the mitochondrial pathway of apoptosis. nih.gov
Caspase Activation and DNA Fragmentation
Exposure to alpha-Pyrrolidinononanophenone (α-PNP) and its derivatives has been shown to initiate apoptotic pathways characterized by the activation of caspases and subsequent DNA fragmentation. In human neuronal SK-N-SH cells, α-PNP treatment leads to the activation of caspase-9 and caspase-3. nih.gov This activation is a critical step in the apoptotic cascade, ultimately resulting in the fragmentation of DNA, a hallmark of programmed cell death. nih.govresearchgate.net Studies on a more potent derivative, 4'-iodo-α-pyrrolidinononanophenone (I-α-PNP), in human brain microvascular endothelial (HBME) cells, which serve as an in vitro model of the blood-brain barrier, also demonstrated the facilitation of apoptotic events, including caspase-3 activation and DNA fragmentation. researchgate.netnih.gov The apoptotic processes, including caspase-3 activation and DNA fragmentation, were effectively abolished by pretreatment with antioxidants, highlighting the role of oxidative stress in initiating these events. nih.govresearchgate.net
Role of Antioxidant Systems and Lipid Peroxidation Products (e.g., 4-Hydroxynonenal)
The cytotoxic effects of α-PNP are closely linked to the disruption of cellular antioxidant systems and the generation of lipid peroxidation products. Treatment of human neuronal SK-N-SH cells with α-PNP promotes the formation of 4-hydroxynonenal (B163490) (4-HNE), a reactive aldehyde produced from lipid peroxidation. nih.gov This increase in 4-HNE is accompanied by a decrease in the cellular levels of total and reduced glutathione, a key component of the antioxidant defense system. nih.gov Furthermore, α-PNP treatment reduces the expression of γ-glutamylcysteine synthetase mRNA and the activity of glutathione reductase, both of which are crucial for glutathione synthesis and regeneration. nih.gov The production of the cytotoxic aldehyde 4-hydroxy-2-nonenal and a decrease in the amount of reduced glutathione were also observed in HBME cells treated with I-α-PNP. researchgate.netnih.gov These findings suggest that α-PNP-induced reactive oxygen species (ROS) formation is attributable to the depletion of glutathione during the detoxification of 4-HNE and the impairment of both its de novo synthesis and regeneration. nih.gov
Alterations in Proteasomal Activities and Autophagy-Related Factors
This compound and its derivatives influence cellular protein degradation pathways, specifically proteasomal activities and autophagy. In neuronal SK-N-SH cells, α-PNP treatment leads to a decrease in proteasomal activities and an increase in the expression of autophagy-related factors. nih.gov These effects were significantly prevented by pretreatment with the antioxidant N-acetyl-l-cysteine, indicating a connection to oxidative stress. nih.gov Conversely, in human brain microvascular endothelial cells, the derivative I-α-PNP was found to facilitate the activation of 26S proteasome-based proteolytic activity. nih.gov Pretreatment with a 26S proteasome inhibitor, but not an autophagy inhibitor, suppressed the degradation of the tight junction protein claudin-5 (CLDN5) induced by I-α-PNP. nih.gov This suggests that in these cells, the downregulation of CLDN5 is partly due to accelerated proteolysis by the 26S proteasome. nih.govresearchgate.net In the context of I-α-PNP's effect on HBME cells, the treatment also led to decreased 26S proteasome-based proteolytic activities and aggresome formation, suggesting a complex and potentially cell-type-specific role in protein degradation pathways. researchgate.netnih.gov
Neurobiological and Vascular Cellular Responses to this compound
Neuronal Cell Apoptosis in In Vitro Models
This compound induces apoptosis in neuronal cells, with studies highlighting its effects on human neuronal SK-N-SH cells. nih.gov Exposure to α-PNP provokes apoptosis in these cells, with a 50% lethal concentration of 12μM. nih.gov The mechanism involves the production of reactive oxygen species (ROS), an elevated Bax/Bcl-2 ratio, a decrease in mitochondrial membrane potential, and the release of cytochrome-c into the cytosol, which in turn activates caspase-9 and caspase-3. nih.gov Pretreatment with antioxidants can abolish these apoptotic events, confirming the central role of ROS production. nih.gov Furthermore, a derivative, 4'-iodo-α-PNP, was shown to be more cytotoxic to differentiated SH-SY5Y cells than undifferentiated ones, a sensitivity attributed to the downregulation of Bcl-2 expression in the differentiated cells. researchgate.net Studies on other synthetic cathinones have also pointed to oxidative stress, autophagy, and apoptosis as common mechanisms of neurotoxicity. ppm.edu.pl
Brain Microvascular Endothelial Cell Barrier Function
The integrity of the blood-brain barrier is compromised by exposure to α-PNP derivatives. Specifically, 4'-iodo-α-pyrrolidinononanophenone (I-α-PNP) has been shown to decrease trans-endothelial electrical resistance and increase paracellular permeability in a monolayer of human brain microvascular endothelial cells (HBME). nih.govresearchgate.net This is associated with an elevated production of superoxide anion and a reduction in the expression and plasma membrane localization of the tight junction protein claudin-5 (CLDN5). nih.govresearchgate.net The downregulation of CLDN5 appears to be mediated by several mechanisms, including the nuclear translocation of the oxidative stress-responsive transcription factor FoxO1, which suppresses CLDN5 gene transcription. nih.govresearchgate.net Additionally, I-α-PNP up-regulates the expression and secretion of matrix metalloproteinases (MMP2 and MMP9) and facilitates 26S proteasome-based degradation of CLDN5. nih.govresearchgate.net These effects on brain endothelial barrier function are linked to the generation of reactive oxygen species, as pretreatment with an antioxidant can restore the expression of CLDN5. nih.govresearchgate.net
Other Enzymatic and Signaling Pathway Interactions (e.g., Aldo-keto Reductase 1B1, Nitric Oxide Production)
Metabolism and Biotransformation Pathways
Phase I Metabolic Transformations
Phase I metabolism of α-PNP is characterized by several key enzymatic reactions, including reduction of the beta-keto group, hydroxylation at various positions, opening of the pyrrolidine (B122466) ring, and N-dealkylation. These transformations are primarily catalyzed by cytochrome P450 (CYP) enzymes found in the liver. slideshare.netslideshare.net
Beta-Keto Group Reduction
A significant pathway in the Phase I metabolism of α-PNP and related pyrrolidinophenone-type compounds is the reduction of the β-keto group to a hydroxyl group. nih.govfrontiersin.org This reaction converts the ketone moiety into a secondary alcohol, leading to the formation of a 1-OH metabolite. nih.gov This metabolic step is a common route for synthetic cathinones. frontiersin.orgjfda-online.comkcl.ac.uk The resulting alcohol metabolite is often more polar than the parent compound, which is a preliminary step towards its eventual elimination. Studies on analogous compounds have shown that this reduction can be a major metabolic pathway. nih.govnih.gov
Hydroxylation Reactions on Alkyl Chains and Pyrrolidine Ring
Hydroxylation, the addition of a hydroxyl (-OH) group, is another critical Phase I transformation for α-PNP. This can occur on both the alkyl side chain and the pyrrolidine ring. nih.govresearchgate.net
Alkyl Chain Hydroxylation: The long alkyl chain of α-PNP is susceptible to oxidation at its terminal (ω) or penultimate (ω-1) positions. nih.govnih.gov This results in the formation of alcohol metabolites, which can be further oxidized to carboxylic acids. nih.gov The length of the alkyl chain significantly influences which metabolic pathway is favored. For instance, in compounds with longer alkyl chains like α-pyrrolidinoheptanophenone (α-PHPP), ω or ω-1 oxidation is a major metabolic route. nih.gov
Pyrrolidine Ring Hydroxylation: Hydroxylation can also occur on the pyrrolidine ring, often at the 2"-position, leading to the formation of a lactam metabolite after further oxidation. nih.govresearchgate.netmdpi.com This lactam formation is a major metabolic pathway for several α-pyrrolidinophenones, including α-PVP and α-PHP. nih.govresearchgate.net Dihydroxylation of the pyrrolidine ring has also been observed as a significant transformation for some analogues. mdpi.com The exact position of hydroxylation on the ring can be challenging to determine but is believed to often occur at the 2' position, creating a hemiaminal intermediate. mdpi.com
Pyrrolidine Ring Opening and Degradation
Following hydroxylation, the pyrrolidine ring of α-PNP can undergo opening and subsequent degradation. researchgate.net This process often begins with the formation of a lactam, as mentioned above. The lactam can then be hydrolyzed, opening the ring to form a carboxylic acid metabolite. nih.govresearchgate.net In some cases, the degradation of the pyrrolidine ring can lead to the formation of a primary amine. researchgate.net This ring-opening is a significant step in breaking down the core structure of the molecule.
N-Dealkylation
N-dealkylation involves the removal of an alkyl group from the nitrogen atom of the pyrrolidine ring. frontiersin.orguomustansiriyah.edu.iqnih.gov This process is catalyzed by CYP enzymes and proceeds through the formation of an unstable carbinolamine intermediate. uomustansiriyah.edu.iqnih.gov For pyrrolidine-containing compounds, this can lead to the opening of the ring or the formation of other metabolites. While it is a known metabolic pathway for many amines, its relative importance for α-PNP compared to other pathways like hydroxylation and keto-reduction can vary. mdpi.comwho.int
Phase II Metabolic Conjugations
Phase II metabolism involves the attachment of endogenous polar molecules to the Phase I metabolites, significantly increasing their water solubility and facilitating their excretion from the body. basicmedicalkey.comuomus.edu.iq
Glucuronidation Pathways
Glucuronidation is a major Phase II conjugation reaction for many drugs and xenobiotics, including metabolites of synthetic cathinones. kcl.ac.uknih.govbasicmedicalkey.com In this pathway, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable functional group on the metabolite, such as a hydroxyl group. basicmedicalkey.com
For α-PNP, the hydroxylated metabolites formed during Phase I, particularly the alcohol resulting from beta-keto group reduction, are prime candidates for glucuronidation. frontiersin.orgnih.gov The resulting glucuronide conjugate is significantly more water-soluble and readily excreted in urine. nih.govbasicmedicalkey.com While Phase II transformations for some pyrrolidinophenone analogues have been reported as less common than Phase I reactions, the glucuronidation of hydroxylated metabolites remains a key pathway for detoxification and elimination. nih.govmdpi.com
Table of Metabolic Pathways for alpha-Pyrrolidinononanophenone and Related Compounds
| Phase | Reaction Type | Description | Resulting Metabolites |
|---|---|---|---|
| Phase I | Beta-Keto Group Reduction | The ketone group is reduced to a hydroxyl group. | 1-OH metabolite (alcohol) |
| Phase I | Alkyl Chain Hydroxylation | A hydroxyl group is added to the terminal (ω) or penultimate (ω-1) carbon of the alkyl chain. | Hydroxylated alkyl chain metabolites, which can be further oxidized to carboxylic acids. |
| Phase I | Pyrrolidine Ring Hydroxylation | A hydroxyl group is added to the pyrrolidine ring, often at the 2"-position. | Hydroxylated pyrrolidine metabolites, often leading to lactam formation. |
| Phase I | Pyrrolidine Ring Opening | The pyrrolidine ring is cleaved, often following hydroxylation and lactam formation. | Carboxylic acid metabolites, primary amines. |
| Phase I | N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | Can lead to ring opening or other dealkylated metabolites. |
| Phase II | Glucuronidation | Glucuronic acid is conjugated to hydroxylated metabolites. | Glucuronide conjugates of alcohol metabolites. |
Sulfation Pathwaysresearchgate.net
Sulfation is a crucial Phase II metabolic reaction where a sulfonate group is attached to a xenobiotic, a process mediated by sulfotransferase (SULT) enzymes. This conjugation typically enhances the water solubility of a compound, thereby aiding its elimination from the body. While direct studies on the sulfation of this compound are not extensively detailed in the available literature, the metabolic pathways of structurally similar synthetic cathinones provide valuable insights.
For instance, research on other α-pyrrolidinophenone derivatives has identified sulfated metabolites. In studies of methylenedioxypyrovalerone (MDPV), two sulfated metabolites were detected. nih.gov Similarly, for α-pyrrolidinovalerophenone (α-PVP), sulfation has been suggested as a potential Phase II metabolic pathway in rats. nih.gov These transformations typically occur after an initial Phase I reaction, such as hydroxylation. The hydroxylated metabolites of α-PNP would be the primary candidates for undergoing sulfation. However, it is also noted that for some analogues like α-pyrrolidinohexaphenone (α-PHP), the occurrence of Phase II transformations, including sulfation, can be low. nih.gov
Identification and Role of Metabolites as Research Biomarkersmdpi.com
The identification of metabolites is fundamental to forensic and clinical toxicology, as these compounds can serve as definitive biomarkers of exposure, often detectable for longer periods than the parent drug. nih.gov The metabolism of α-pyrrolidinophenone-type compounds is extensive and follows several predictable pathways, which are influenced significantly by the length of the compound's alkyl side chain. nih.gov
For α-pyrrolidinophenones, the primary Phase I metabolic reactions include:
Reduction of the β-keto group: The ketone moiety is reduced to a corresponding alcohol (1-OH metabolite).
Oxidation of the pyrrolidine ring: This can involve hydroxylation and further oxidation to form a lactam (2″-oxo metabolite).
Hydroxylation of the alkyl side chain: The alkyl chain can be hydroxylated, often at the terminal (ω) or penultimate (ω-1) position.
Research demonstrates that the length of the alkyl chain is a key determinant of the predominant metabolic pathway. For analogues with shorter chains, such as α-PHP (hexyl chain), oxidation of the pyrrolidine ring is a major route. Conversely, for compounds with longer alkyl chains, such as α-pyrrolidinoheptanophenone (α-PHPP, heptyl chain), oxidation along the side chain becomes the more dominant metabolic pathway. Given that this compound possesses a long nonanoyl (nine-carbon) side chain, it is highly probable that its metabolism is dominated by hydroxylation at the ω or ω-1 positions of this chain.
The detection of these various metabolites, such as the alcohol formed from keto-reduction or the oxidized products of the pyrrolidine ring and side chain, provides reliable biomarkers for confirming the ingestion of α-PNP. nih.gov Analytical techniques like liquid chromatography-high resolution mass spectrometry are employed to identify these metabolites in biological samples such as urine. nih.gov
Table 1: Common Metabolic Reactions for α-Pyrrolidinophenones
| Metabolic Pathway | Description | Resulting Metabolite Type |
|---|---|---|
| β-Ketone Reduction | Reduction of the carbonyl group. | Alcohol metabolite |
| Pyrrolidine Ring Oxidation | Hydroxylation and/or oxidation of the pyrrolidine ring. | Hydroxylated or Lactam metabolite |
| Alkyl Chain Oxidation | Hydroxylation at the terminal (ω) or penultimate (ω-1) position of the side chain. | Side-chain alcohol metabolite |
| Conjugation (e.g., Sulfation) | Attachment of a sulfate (B86663) group to a hydroxylated metabolite. | Sulfated metabolite |
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | α-PNP |
| alpha-Pyrrolidinovalerophenone | α-PVP |
| alpha-Pyrrolidinohexiophenone | α-PHP |
| alpha-Pyrrolidinoheptanophenone | α-PHPP |
In Vitro and Preclinical Model Systems for Alpha Pyrrolidinononanophenone Research
Mammalian Cell Culture Models
Mammalian cell culture models are fundamental tools for investigating the cellular and molecular effects of α-PNP. These systems allow for controlled experiments to dissect specific pathways and toxicities.
Human neuroblastoma cell lines, such as SK-N-SH and its subclone SH-SY5Y, are extensively used as in vitro models for neuronal function and neurotoxicity studies. wikipedia.orgnih.gov These cells can be differentiated to exhibit a more mature, neuron-like phenotype, making them suitable for investigating the effects of psychoactive substances on the central nervous system. nih.gov
Research has shown that α-PNP and its derivatives can induce apoptosis (programmed cell death) in neuronal cells. For instance, α-PNP exposure provoked apoptosis in human neuronal SK-N-SH cells. researchgate.net A derivative, 4'-iodo-α-pyrrolidinononanophenone (I-α-PNP), demonstrated potent cytotoxicity in differentiated SH-SY5Y cells. researchgate.netnih.gov Studies have indicated that the cytotoxicity of α-PNP derivatives is augmented by certain chemical modifications, with a 4'-fluoro group on α-PNP (F-α-PNP) exhibiting the most potent cytotoxic effects in SK-N-SH cells. researchgate.net The mechanisms underlying this toxicity involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase pathways leading to apoptosis. researchgate.netnih.gov
Differentiated SH-SY5Y cells have been found to be more sensitive to the toxic effects of I-α-PNP compared to their undifferentiated counterparts. researchgate.net This increased sensitivity is linked to a decrease in antioxidant capacity and the inhibition of protective signaling pathways. nih.gov
Table 1: Effects of alpha-Pyrrolidinononanophenone and Derivatives on Neuronal Cell Lines
| Compound | Cell Line | Key Findings |
|---|---|---|
| This compound (α-PNP) | SK-N-SH | Induces apoptosis. researchgate.net |
| 4'-iodo-α-pyrrolidinononanophenone (I-α-PNP) | Differentiated SH-SY5Y | Induces apoptosis through mitochondrial dysfunction and suppression of nitric oxide production. researchgate.netnih.gov More toxic to differentiated cells than undifferentiated cells. researchgate.net |
| 4'-fluoro-α-pyrrolidinononanophenone (F-α-PNP) | SK-N-SH | Most potent cytotoxic derivative; causes ROS production, cytochrome-c release, and caspase activation. researchgate.net |
The blood-brain barrier (BBB) is a critical interface that protects the central nervous system. researchgate.netnih.gov Human Brain Microvascular Endothelial Cells (HBMECs) are used as an in vitro model to study the effects of substances on the integrity and function of this barrier. researchgate.netnih.gov
Studies have investigated the impact of α-PNP derivatives on these cells. Research on 4'-iodo-α-pyrrolidinononanophenone (I-α-PNP) revealed that it induces apoptosis in HBMECs. researchgate.netnih.gov The mechanism involves the enhanced production of reactive oxygen species (ROS) in mitochondria, leading to caspase-3 activation, DNA fragmentation, and other apoptotic events. researchgate.netnih.gov This suggests that α-PNP derivatives can damage the vascular components of the central nervous system.
A structure-cytotoxicity relationship analysis showed that halogenated derivatives of α-PNP were more cytotoxic than the parent compound, with I-α-PNP being the most potent. researchgate.netnih.gov
Table 2: Cytotoxicity of this compound Derivatives in HBMECs
| Compound | Relative Cytotoxicity |
|---|---|
| This compound (α-PNP) | < |
| alpha-Pyrrolidinodecanophenone (α-PDP) | < |
| 4'-fluoro-α-PNP | < |
| 4'-chloro-α-PNP | < |
| 4'-bromo-α-PNP | < |
| 4'-iodo-α-PNP (I-α-PNP) | Most Potent |
Data derived from structure-cytotoxicity relationship analyses. researchgate.netnih.gov
To understand how the body processes α-PNP, researchers use in vitro hepatic models. Human liver microsomes and cytosol are subcellular fractions that contain a rich array of drug-metabolizing enzymes. srce.hrdls.com These models are particularly useful for studying Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. dls.comresearchgate.net
While specific metabolic studies on α-PNP are not as extensively documented as for other synthetic cathinones, the general methodology involves incubating the compound with these liver preparations. researchgate.net For related compounds like α-PVP, studies using human liver microsomes have identified various metabolites formed through processes such as reduction of the ketone group, hydroxylation, and formation of lactam derivatives. researchgate.net These models are crucial for predicting the metabolic fate and potential drug-drug interactions of new chemical entities. srce.hr
Endothelial Cell Models (e.g., Human Brain Microvascular Endothelial Cells for Blood-Brain Barrier Studies)
Synaptosomal Preparations for Neurotransmitter Uptake Inhibition Studies
Synaptosomes are isolated nerve terminals that are used to study the effects of drugs on neurotransmitter uptake and release. nih.gov These preparations are valuable for understanding the neuropharmacological mechanisms of psychoactive substances.
For synthetic cathinones, synaptosomal uptake inhibition assays are a standard method to determine their potency at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. researchgate.net For example, studies on the related compound α-PVP using rat brain synaptosomes have shown it to be a potent blocker of DAT and NET. researchgate.net This type of research helps to correlate the neurochemical actions of these compounds with their behavioral effects. While direct data on α-PNP in synaptosomal preparations is limited in the provided context, this model system remains a key tool for investigating its potential as a monoamine transporter inhibitor.
Advanced In Vitro Biological Barrier Models (e.g., 3D Blood-Brain Barrier Models)
To better mimic the complex, three-dimensional environment of the blood-brain barrier in vivo, researchers are developing advanced in vitro models. nih.govrsc.org These models, which can be static (hydrogel- or spheroid-based) or dynamic (microfluidic "BBB-on-a-chip" systems), often co-culture endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes. nih.govnih.gov
These 3D models offer a more physiologically relevant system to study the permeability of compounds and their potential to disrupt the barrier. nih.gov They allow for the incorporation of physiological shear stress, which is crucial for maintaining the barrier's integrity. nih.gov While the specific application of these advanced models to α-PNP research is an emerging area, they hold great promise for more accurately predicting its transport across the BBB and its neurotoxic effects.
Preclinical Animal Models for Mechanistic Investigations (e.g., Rodent Models)
Rodent models, such as rats and mice, are essential for investigating the systemic effects, pharmacokinetics, and behavioral impacts of substances like α-PNP. nih.gov These in vivo studies provide crucial information that cannot be obtained from in vitro models alone.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | α-PNP |
| 4'-iodo-α-pyrrolidinononanophenone | I-α-PNP |
| 4'-fluoro-α-pyrrolidinononanophenone | F-α-PNP |
| alpha-Pyrrolidinodecanophenone | α-PDP |
| 4'-chloro-α-pyrrolidinononanophenone | 4'-chloro-α-PNP |
| 4'-bromo-α-pyrrolidinononanophenone | 4'-bromo-α-PNP |
| alpha-Pyrrolidinovalerophenone | α-PVP |
| Dopamine | |
| Norepinephrine |
Computational and Molecular Modeling Approaches in Alpha Pyrrolidinononanophenone Research
Conformational Analysis and Spectroscopic Profile Prediction
Conformational analysis of α-PNP, which explores the spatial arrangement of its atoms and the energy associated with different conformations, is crucial for understanding its interaction with biological targets. The flexibility of its long alkyl chain and the orientation of the pyrrolidinyl and phenyl rings significantly influence its physicochemical properties and biological activity. caymanchem.comnih.gov Computational methods, such as quantum-mechanical models, are employed to predict the most stable conformations of α-PNP and its derivatives. mdpi.com These models can also predict spectroscopic profiles, including Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.net The theoretical prediction of NMR chemical shifts for related cathinone (B1664624) derivatives has been explored to find optimal methodologies, which can be applied to α-PNP for structural elucidation and identification in complex matrices. mdpi.comresearchgate.net
The structural diversity of cathinones, arising from modifications to the benzene (B151609) ring, alpha carbon, and amine group, can lead to complex NMR spectra that are challenging to interpret. mdpi.com Molecular modeling serves as a valuable tool to support the interpretation of this ambiguous spectral data. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of α-PNP, docking studies are instrumental in elucidating its interactions with biological receptors, such as monoamine transporters (DAT, NET, and SERT). researchgate.net These studies have been conducted for various synthetic cathinones to understand their binding modes and affinities. researchgate.net For instance, research on related pyrovalerone derivatives shows they are potent inhibitors of DAT and NET. dntb.gov.ua
The interaction between a ligand like α-PNP and its receptor involves various chemical bonds, including van der Waals forces, hydrophobic attraction, hydrogen bonding, and electrostatic attraction. derangedphysiology.com The binding of ligands to G protein-coupled receptors (GPCRs), a large family of receptors that includes monoamine transporters, often involves the ligand binding to an extracellular domain, which triggers a conformational change and initiates intracellular signaling cascades. uobasrah.edu.iq The affinity of a ligand for its receptor is a key determinant of its pharmacological effect. derangedphysiology.com Docking studies can reveal key interactions, such as those with specific amino acid residues within the binding pocket of a receptor, which are crucial for the ligand's activity. mdpi.com For example, in α2 adrenergic receptors, π-π or cation-π interactions with residues like F7.39 are important for ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.net This approach is valuable for predicting the activity of untested compounds and for designing new molecules with desired properties. researchgate.net For α-PNP and its analogs, QSAR models can be developed to predict their potency as monoamine transporter inhibitors or their potential for cytotoxicity. caymanchem.com
The development of a QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors that encode the structural features of the molecules, and the use of statistical methods to build and validate the model. nih.gov These models can then be used for the virtual screening of large compound libraries to identify new potential psychoactive substances or to guide the synthesis of analogs with modified activity profiles. mdpi.com The predictive power of QSAR models is highly dependent on the quality of the input data and the statistical methods employed. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Behavior
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. mdpi.com These simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the conformational changes that occur upon ligand binding. scielo.br For α-PNP, MD simulations could be used to study its interaction with monoamine transporters in a more realistic, dynamic environment. nih.gov
MD simulations start with an initial configuration of the system, which is then subjected to energy minimization. mdpi.com The forces acting on each atom are calculated, and the equations of motion are used to update the positions of the atoms over a series of small time steps. mdpi.com The resulting trajectory provides detailed information about the conformational behavior of the ligand-receptor complex, including the stability of hydrogen bonds and other key interactions. scielo.br Analysis of the root-mean-square deviation (RMSD) of the ligand and protein throughout the simulation can indicate the stability of the complex. scielo.br
In Silico Prediction of Metabolic Pathways and Metabolites
In silico tools are increasingly used to predict the metabolic fate of new psychoactive substances. nih.gov For α-PNP, these methods can predict the major metabolic pathways and the structures of the resulting metabolites. researchgate.net This is crucial for developing analytical methods to detect the compound and its metabolites in biological samples. nih.gov
Software like MetaSite can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. nih.gov Common metabolic transformations for α-pyrrolidinophenones include reduction of the ketone group, hydroxylation of the pyrrolidine (B122466) ring, and oxidation of the alkyl chain. researchgate.netnih.gov The length of the alkyl chain can significantly influence the primary metabolic pathway. nih.gov For example, with longer alkyl chains, oxidation at the terminal (ω) or penultimate (ω-1) positions of the chain can become a major metabolic route. nih.gov In vitro studies using human liver microsomes (HLM) or hepatocytes can then be used to confirm these in silico predictions. nih.govmdpi.com
Advanced Analytical Methodologies for Research and Forensic Science Applications
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry (HRMS) is a powerful tool in the analysis of novel psychoactive substances like α-PNP. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. ojp.govwvu.edu This precision allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying new synthetic cathinones that are not yet present in established spectral libraries. nih.gov
For α-PNP, with a molecular formula of C19H29NO, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated with high precision. An HRMS instrument can then experimentally measure the mass-to-charge ratio (m/z) of an analyte and compare it to the theoretical value. A close match provides strong evidence for the compound's identity. Furthermore, the high resolution allows for the separation of isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions, a common challenge in the analysis of complex samples. wvu.edu
The fragmentation patterns of α-pyrrolidinophenone derivatives have been studied using HRMS to understand their behavior in the mass spectrometer. ojp.govwvu.edu This data is crucial for tentatively identifying new analogs based on characteristic fragmentation pathways, even before a reference standard is available.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of synthetic cathinones in biological matrices such as blood, urine, and plasma. nih.gov This technique offers high sensitivity and selectivity, which are necessary for detecting the low concentrations typically found in biological samples. researchgate.net
While specific validated LC-MS/MS methods for the quantification of α-PNP are not widely published, methods developed for its shorter-chain analog, alpha-pyrrolidinopentiophenone (α-PVP), provide a framework. A typical LC-MS/MS method involves:
Sample Preparation: A preliminary extraction step, such as liquid-liquid extraction or solid-phase extraction, is used to isolate the analyte from the complex biological matrix and minimize matrix effects.
Chromatographic Separation: The extract is injected into a liquid chromatograph, where α-PNP is separated from other compounds based on its physicochemical properties as it passes through a chromatographic column.
Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of α-PNP) is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions provides a high degree of selectivity and allows for accurate quantification. nih.gov
A study on α-PVP demonstrated the effectiveness of LC-MS/MS for its quantification in rat plasma, achieving a lower limit of quantification (LLOQ) of 0.25 ng/mL. Similar performance would be expected for an optimized α-PNP method.
| Parameter | Typical Value for α-PVP Analysis |
| Sample Volume | 0.1 mL |
| Extraction | Liquid-Liquid Extraction |
| Chromatography | Reversed-phase |
| Ionization | Electrospray Ionization (ESI) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ | 0.25 ng/mL |
| This table is based on data for the related compound α-PVP and is illustrative of a potential method for α-PNP. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique in forensic laboratories for the identification of unknown substances. nih.govresearchgate.net For synthetic cathinones, GC-MS analysis typically involves electron ionization (EI) at 70 eV, which produces reproducible mass spectra that can be compared against spectral libraries for identification. dea.gov
It is important to note that some synthetic cathinones can be thermally labile and may degrade in the hot GC injector port, potentially leading to misidentification. However, GC-MS remains a valuable tool, especially for the screening of seized drug samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including novel psychoactive substances. dea.govresearchgate.net Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net
A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, can be used to unambiguously determine the structure of a compound like α-PNP. dea.govresearchgate.net
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
While detailed NMR data for α-PNP is not extensively published, a study on α-PVP demonstrated the power of these techniques in confirming its structure. dea.gov For α-PNP, NMR would be crucial to confirm the length of the nonyl side chain and its attachment point to the pyrrolidine (B122466) ring and phenyl ketone moiety. PubChem indicates the availability of a ¹³C NMR spectrum for α-PNP. nih.gov
| NMR Technique | Information Provided |
| ¹H NMR | Number and environment of protons |
| ¹³C NMR | Number and environment of carbons |
| COSY | Proton-proton correlations |
| HSQC | Direct carbon-proton correlations |
| HMBC | Long-range carbon-proton correlations |
| This table outlines the utility of various NMR experiments for structural elucidation. dea.govresearchgate.net |
Spectroscopic Methodologies for Reference Material Analysis
The analysis and certification of reference materials for compounds like α-PNP rely on a combination of spectroscopic techniques to confirm both identity and purity. In addition to the mass spectrometry and NMR techniques discussed above, Fourier-transform infrared spectroscopy (FTIR) is a key tool.
FTIR provides information about the functional groups present in a molecule. For α-PNP, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-H stretches of the aliphatic side chain and pyrrolidine ring, and bands associated with the aromatic phenyl ring. dea.gov A study on α-PVP hydrochloride identified a strong carbonyl stretch at 1681 cm⁻¹. dea.gov This data is vital for confirming the identity of a synthesized reference standard and for screening seized materials.
Challenges in Isomer Differentiation and Trace Analysis in Complex Samples
A significant analytical challenge in the forensic analysis of synthetic cathinones is the differentiation of isomers. Positional isomers, where a substituent is at a different position on the aromatic ring, and isomers with branched alkyl chains can have very similar mass spectra, making their differentiation by GC-MS or even some LC-MS/MS methods difficult. researchgate.net For α-PNP, an isomer could potentially have a branched nonyl chain. While not widely reported, the possibility of such isomers entering the illicit market exists. Differentiating these would likely require high-resolution chromatographic separation or specific fragmentation patterns in HRMS.
Trace analysis in complex samples, such as post-mortem tissues or driving-under-the-influence blood samples, presents another challenge. The low concentrations of the parent drug and its metabolites require highly sensitive and selective methods like LC-MS/MS. Matrix effects, where other components in the sample interfere with the ionization of the target analyte, can suppress or enhance the signal, leading to inaccurate quantification. researchgate.net Therefore, robust sample preparation and the use of isotopically labeled internal standards are crucial for reliable trace analysis of α-PNP. The metabolism of α-PNP has not been fully characterized, adding another layer of complexity to its detection in biological samples, as analysts must also screen for a range of potential metabolites. caymanchem.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying α-PNP in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity. Validate methods using deuterated internal standards (e.g., α-PNP-d₅) to account for matrix effects. For purity assessment, combine nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with UV detection .
- Data Consideration : Include calibration curves (linear range: 1–100 ng/mL) and limits of detection (LOD < 0.5 ng/mL) in peer-reviewed protocols.
Q. How can researchers design in vitro experiments to assess α-PNP cytotoxicity?
- Methodological Answer : Utilize differentiated human SH-SY5Y neuronal cells, as they model neurotoxicity mechanisms. Conduct MTT assays at varying concentrations (e.g., 10–500 µM) over 24–72 hours. Include positive controls (e.g., α-PVP) and measure reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .
- Data Contradiction Note : Discrepancies in IC₅₀ values may arise from differences in cell passage numbers or assay conditions; replicate experiments across independent labs .
Q. What synthetic routes are documented for α-PNP, and how can purity be verified?
- Methodological Answer : α-PNP is synthesized via a modified Mannich reaction using nonanophenone, pyrrolidine, and paraformaldehyde. Purify via recrystallization in ethanol/HCl. Confirm purity (≥98%) using melting point analysis, GC-MS, and elemental analysis .
- Critical Step : Monitor reaction intermediates with thin-layer chromatography (TLC) to avoid byproducts like β-keto-pyrrolidines .
Advanced Research Questions
Q. What mechanisms underlie α-PNP-induced neuronal apoptosis, and how can they be experimentally validated?
- Methodological Answer : Investigate mitochondrial pathways via cytochrome c release assays and caspase-3 activation. Combine transcriptomic analysis (RNA-seq) to identify dysregulated oxidative stress genes (e.g., SOD1, NRF2). Validate findings using siRNA knockdowns in SH-SY5Y cells .
- Data Interpretation Challenge : Distinguish direct neurotoxic effects from secondary metabolic byproducts by co-administering CYP450 inhibitors (e.g., ketoconazole) .
Q. How does α-PNP’s extended alkyl chain influence its pharmacological profile compared to α-PVP?
- Methodological Answer : Conduct comparative binding assays at monoamine transporters (DAT, SERT, NET) using radiolabeled ligands (e.g., [³H]WIN35428). Calculate Ki values and correlate with logP measurements to assess lipophilicity-driven potency differences .
- Structural Insight : The 9-carbon chain in α-PNP may enhance membrane permeability but reduce DAT selectivity vs. α-PVP’s 5-carbon chain .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for α-PNP?
- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Use murine models to measure brain-to-plasma ratios and metabolite profiles (e.g., β-keto reduction products). Cross-validate with microdialysis in awake rodents .
- Key Consideration : Account for species-specific metabolic pathways (e.g., human vs. rodent CYP2D6 activity) .
Methodological Guidance Tables
Key Research Gaps Identified
- No peer-reviewed data on α-PNP’s long-term neurobehavioral effects or epigenetic modifications.
- Limited studies on its interaction with non-CNS targets (e.g., cardiac ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
